Suc-Ala-Trp-Pro-Phe-pNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

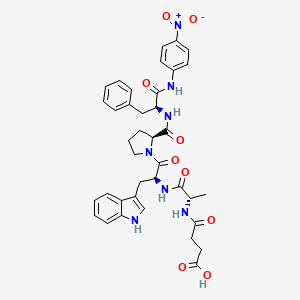

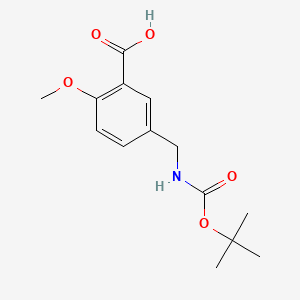

Suc-Ala-Trp-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . It is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

Molecular Structure Analysis

Suc-Ala-Trp-Pro-Phe-pNA inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . Suc-AAPF-pNA is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It is also a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity .Physical And Chemical Properties Analysis

Suc-Ala-Trp-Pro-Phe-pNA is a white to faint yellow powder . It has a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution .Wissenschaftliche Forschungsanwendungen

Cyclophilin Binding : It has been found that compounds derived from Suc-Ala-Ala-Pro-Phe-pNA can bind to human cyclophilin hCyp-18. While Suc-Ala-Phe-pNA binds to hCyp-18, only proline-containing peptides can block the peptidyl-prolyl cis/trans isomerase activity. This suggests the existence of two independent subsites in the binding process (Demange et al., 2001).

Enzyme Identification : A study on hog kidney cytosol identified a succinyl-trialanine p-nitroanilide hydrolase, which is able to hydrolyze an artificial elastase substrate (including Suc-Ala-Trp-Pro-Phe-pNA), as proline endopeptidase. This enzyme exhibits specific substrate preferences and is inhibited by certain chemical agents (Soeda et al., 1984).

Substrate Selectivity of Serine Proteases : Suc-Ala-Trp-Pro-Phe-pNA has been used to study the mechanistic origins of substrate selectivity in serine proteases. This research demonstrated how different peptide chain lengths can affect the rate of formation and hydrolysis of acyl-enzyme intermediates (Case & Stein, 2003).

Characterization of Azotobacter vinelandii FKBPs : Two recombinant FKBPs from Azotobacter vinelandii showed peptidyl-prolyl cis/trans isomerase activity against Suc-Ala-Trp-Pro-Phe-pNA and similar peptides. These enzymes were studied for substrate specificity and chaperone activity (Dimou et al., 2011).

Studies on Peptidyl Prolyl cis-trans Isomerase Activities : The compound was utilized in research to understand the substrate specificities of peptidyl prolyl cis-trans isomerase activities of different proteins. This research helps in elucidating the physiological roles of such proteins (Harrison & Stein, 1990).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)/t23-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPSTLLJSQXELA-QIOUBPJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Trp-Pro-Phe-pNA | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)

![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)